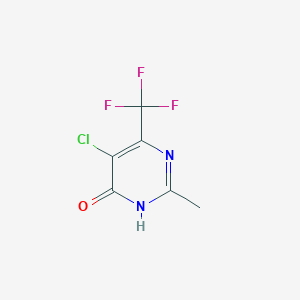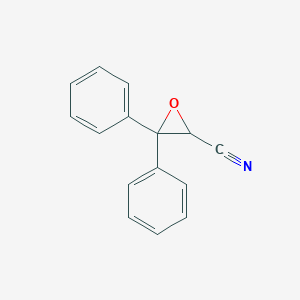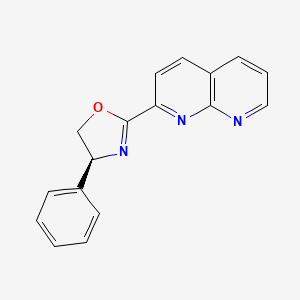
3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group, a p-tolyl group, and a propanoic acid moiety, making it a unique and versatile molecule in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors, such as hydrazine derivatives and carboxylic acids, under acidic or basic conditions.
Introduction of the Phenyl and p-Tolyl Groups: The phenyl and p-tolyl groups are introduced through substitution reactions, often using reagents like phenylhydrazine and p-tolylhydrazine.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound, such as thiourea, under suitable conditions.
Propanoic Acid Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as oxidative stress response, apoptosis, and signal transduction, contributing to its biological effects.
類似化合物との比較
Similar Compounds
4-Phenyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol: A closely related compound with similar structural features but lacking the propanoic acid moiety.
4-Ethyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol: Another similar compound with an ethyl group instead of a phenyl group.
Uniqueness
3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid is unique due to the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of reactivity and potential therapeutic benefits.
特性
分子式 |
C18H17N3O2S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
3-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C18H17N3O2S/c1-13-7-9-14(10-8-13)17-19-20-18(24-12-11-16(22)23)21(17)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,22,23) |
InChIキー |
QRHQGKWEEUVEKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


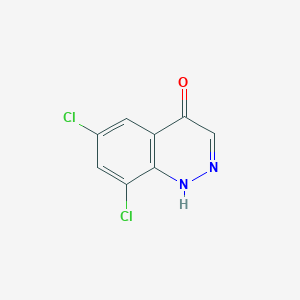
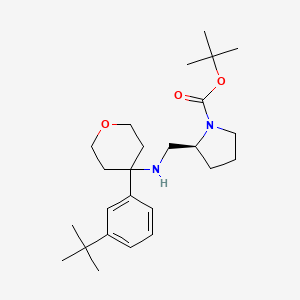
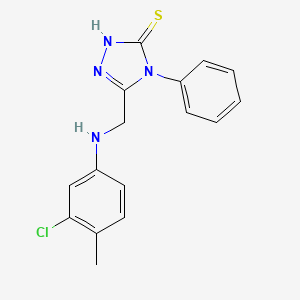
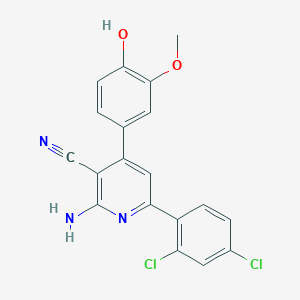
![2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)
![3-amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772821.png)
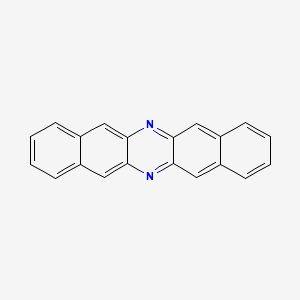

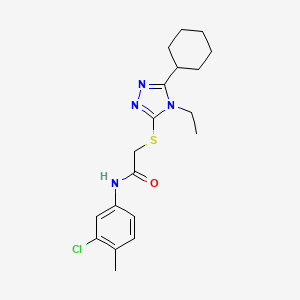
![4,5'-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B11772844.png)

